molecular formula C14H20O2 B14194557 2-[2-(Benzyloxy)ethylidene]pentan-1-ol CAS No. 833480-12-9

2-[2-(Benzyloxy)ethylidene]pentan-1-ol

Katalognummer: B14194557
CAS-Nummer: 833480-12-9
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: STFIDZBECGCNKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Benzyloxy)ethylidene]pentan-1-ol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to an ethylidene chain, which is further connected to a pentan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethylidene]pentan-1-ol typically involves the reaction of pentane-1,5-diol with benzyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Benzyloxy)ethylidene]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(Benzyloxy)ethylidene]pentan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(Benzyloxy)ethylidene]pentan-1-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ethylidene chain and pentan-1-ol backbone contribute to the overall stability and solubility of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Benzyloxy)pentan-1-ol: Similar structure but with a different position of the benzyloxy group.

    2-[2-(Benzyloxy)ethylidene]pentanal: An aldehyde derivative with a similar ethylidene chain.

Uniqueness

2-[2-(Benzyloxy)ethylidene]pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

833480-12-9

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(2-phenylmethoxyethylidene)pentan-1-ol

InChI

InChI=1S/C14H20O2/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-9,15H,2,6,10-12H2,1H3

InChI-Schlüssel

STFIDZBECGCNKO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=CCOCC1=CC=CC=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.